molecular formula C31H25NO9 B12462668 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12462668
M. Wt: 555.5 g/mol
InChI Key: IOXPTQRBALMIQL-UHFFFAOYSA-N
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Description

2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the esterification of a phenolic compound with a furan-2-ylcarbonyl chloride, followed by the coupling of the resulting ester with a pyrrolidine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
  • 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-hydroxyquinoline-4-carboxylate

Uniqueness

Compared to similar compounds, 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both furan and pyrrolidine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C31H25NO9

Molecular Weight

555.5 g/mol

IUPAC Name

[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C31H25NO9/c1-37-23-12-14-25(15-13-23)40-24-10-6-22(7-11-24)32-18-21(17-29(32)34)30(35)39-19-27(33)20-4-8-26(9-5-20)41-31(36)28-3-2-16-38-28/h2-16,21H,17-19H2,1H3

InChI Key

IOXPTQRBALMIQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)OCC(=O)C4=CC=C(C=C4)OC(=O)C5=CC=CO5

Origin of Product

United States

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